

2,4-Dichloro-6-methylnicotinic acid crystal structure analysis

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Compound of Interest

Compound Name: 2,4-Dichloro-6-methylnicotinic acid

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In-depth Technical Guide on the Crystal Structure Analysis of **2,4-Dichloro-6-methylnicotinic Acid** and its Congeners

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide addresses the crystal structure of **2,4-Dichloro-6-methylnicotinic acid**, a compound of interest in medicinal chemistry and drug development. A comprehensive search of crystallographic databases and scientific literature indicates that, to date, the specific crystal structure of **2,4-Dichloro-6-methylnicotinic acid** has not been experimentally determined and deposited. However, valuable structural insights can be gleaned from the analysis of closely related congeners. This document provides a detailed overview of the crystal structures of several analogous compounds, including 6-methylnicotinic acid and various chlorinated nicotinic acid derivatives. By presenting their crystallographic data, experimental protocols, and structural features, this guide offers a comparative framework to anticipate the solid-state properties of **2,4-Dichloro-6-methylnicotinic acid**, which is crucial for rational drug design and development.

Introduction

Nicotinic acid and its derivatives are fundamental scaffolds in the pharmaceutical industry, exhibiting a wide range of biological activities. The substitution pattern on the pyridine ring significantly influences their physicochemical properties, including crystal packing, solubility,

and receptor binding affinity. The target molecule, **2,4-Dichloro-6-methylnicotinic acid**, is a halogenated derivative with potential applications in drug discovery. Understanding its three-dimensional structure is paramount for structure-activity relationship (SAR) studies and for optimizing its pharmacological profile.

In the absence of direct experimental data for **2,4-Dichloro-6-methylnicotinic acid**, this guide focuses on a comparative analysis of its structurally similar counterparts. The presented data on related crystal structures will serve as a valuable resource for researchers, providing a basis for molecular modeling and predictions of the target compound's behavior.

Comparative Crystallographic Data

The following tables summarize the key crystallographic data for several compounds structurally related to **2,4-Dichloro-6-methylnicotinic acid**, as determined by single-crystal X-ray diffraction.

Table 1: Crystal Data and Structure Refinement for 6-Methylnicotinic Acid

Parameter	Value
Empirical Formula	C ₇ H ₇ NO ₂
Formula Weight	137.14 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	3.8788 (8)
b (Å)	13.634 (3)
c (Å)	6.1094 (12)
β (°)	90.51 (3)
Volume (Å ³)	323.07 (12)
Z	2
Temperature (K)	293
Radiation	Mo Kα ($\lambda = 0.71073 \text{ \AA}$)
R-factor	0.049

Data sourced from a study on methyl 6-methylnicotinate derivatives.[\[1\]](#)

Table 2: Crystal Data and Structure Refinement for a Chlorinated Nicotinic Acid Derivative (6-Chloro-N'-(2,4-dichlorobenzylidene)nicotinohydrazide)

Parameter	Value
Empirical Formula	<chem>C13H8Cl3N3O</chem>
Formula Weight	328.59 g/mol
Crystal System	Monoclinic
Space Group	P2 ₁ /n
a (Å)	4.6670 (9)
b (Å)	12.202 (2)
c (Å)	12.935 (3)
β (°)	96.94 (3)
Volume (Å ³)	730.0 (2)
Z	2
Temperature (K)	298 (2)
Radiation	Mo Kα ($\lambda = 0.71073 \text{ \AA}$)
R-factor	0.086

This data is for a more complex derivative but provides insight into the crystal packing of chlorinated pyridine rings.[\[2\]](#)

Experimental Protocols

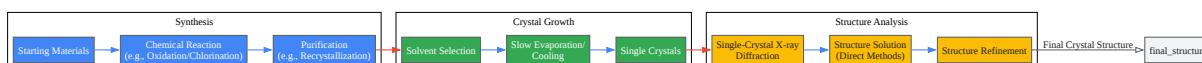
The methodologies employed for the synthesis and crystal structure determination of the analyzed congeners provide a roadmap for future studies on **2,4-Dichloro-6-methylnicotinic acid**.

Synthesis and Crystallization

- 6-Methylnicotinic Acid: Crystals suitable for X-ray diffraction were obtained by the slow evaporation of a methanol solution of commercially purchased 6-methylnicotinic acid.[\[3\]](#)

- 6-Chloro-N'-(2,4-dichlorobenzylidene)nicotinohydrazide: This compound was synthesized via a condensation reaction between 2,4-dichlorobenzaldehyde and 6-chloronicotinic acid hydrazide in methanol. Crystals were formed by the gradual evaporation of the solvent at room temperature over five days.[2]

A proposed synthetic and crystallization workflow for **2,4-Dichloro-6-methylnicotinic acid** is depicted in the diagram below.



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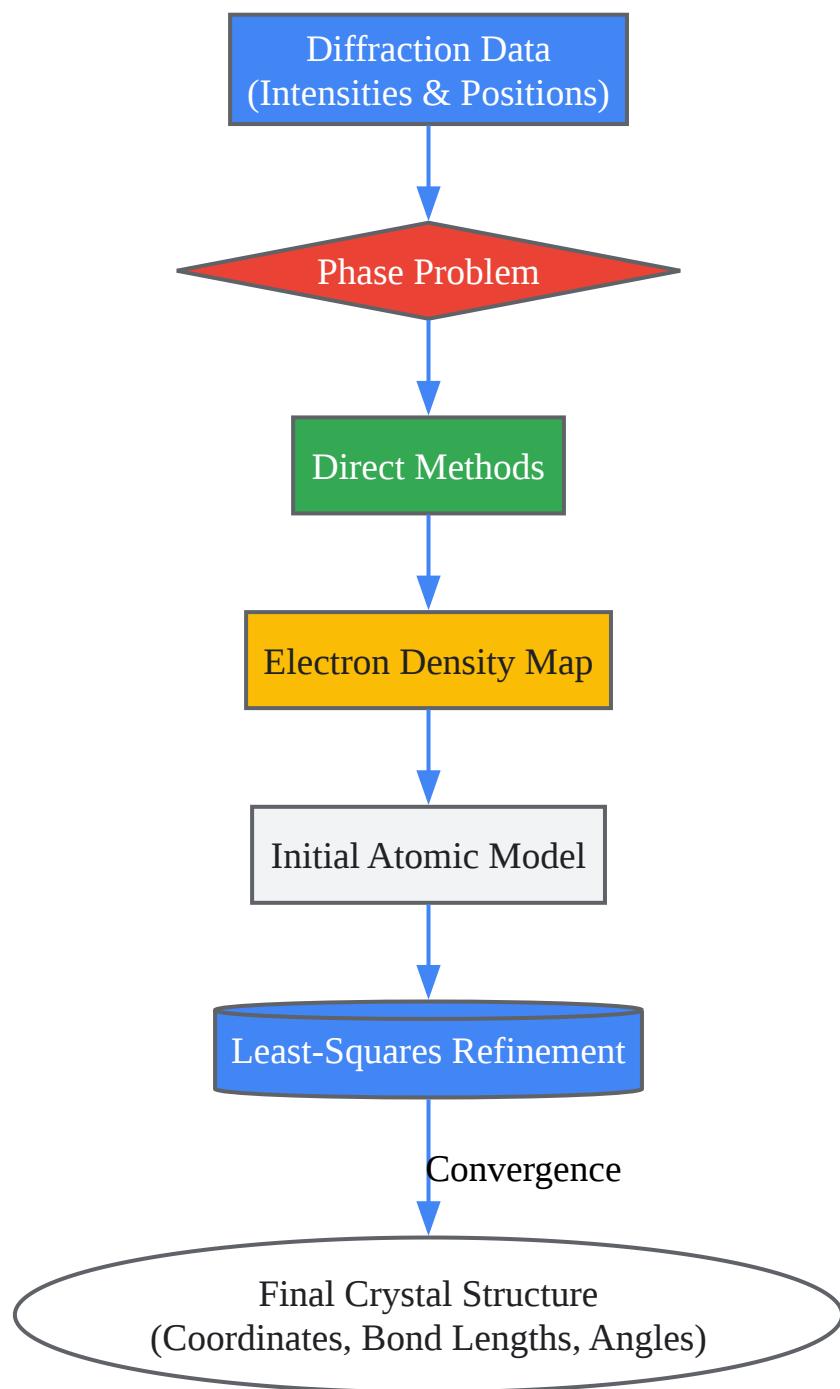
Proposed experimental workflow for the synthesis and crystal structure analysis of **2,4-Dichloro-6-methylnicotinic acid**.

X-ray Diffraction Analysis

For the structural determination of the related compounds, single-crystal X-ray diffraction was the primary technique.[4][5]

- Data Collection: A diffractometer equipped with a monochromatic X-ray source (typically Mo K α radiation) is used to collect diffraction data from a single crystal at a controlled temperature (e.g., 293 K or 100 K).
- Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². Software packages such as SHELXS and SHELXL are commonly used for this purpose. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

The logical relationship for structure determination is outlined in the following diagram.



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